molecular formula C₃₀H₄₅NNaO₇P B1146602 (2S,4R)-福辛普利钠盐 CAS No. 1356353-41-7

(2S,4R)-福辛普利钠盐

货号: B1146602
CAS 编号: 1356353-41-7
分子量: 585.64
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,4R)-Fosinopril Sodium Salt is a prodrug used in the treatment of hypertension and heart failure. It belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. Upon administration, it is hydrolyzed to its active form, fosinoprilat, which inhibits the ACE enzyme, leading to vasodilation and reduced blood pressure.

科学研究应用

(2S,4R)-Fosinopril Sodium Salt has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of phosphinic acid derivatives.

    Biology: Investigated for its effects on ACE and related pathways.

    Medicine: Extensively studied for its therapeutic effects in hypertension and heart failure.

    Industry: Used in the development of new ACE inhibitors and related pharmaceuticals.

作用机制

Fosinopril is de-esterified by the liver or gastrointestinal mucosa and is converted to its active form, fosinoprilat . Fosinoprilat competitively binds to ACE, preventing ACE from binding to and converting angiotensin I to angiotensin II .

安全和危害

Fosinopril Sodium is very toxic if swallowed, irritating to skin, and risk of serious damages to eyes . It also has a possible risk of impaired fertility and possible risk of harm to unborn child .

未来方向

Fosinopril has been available for nearly three decades and has received approval from the United States Food and Drug Administration (FDA) for the treatment of hypertension and heart failure . It is utilized off-label for conditions such as acute myocardial infarction, diabetic nephropathy, and HIV-associated nephropathy . The drug is distinguishable from enalapril and captopril due to its long half-life, hydrophilicity, and resistance to liver breakdown .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-Fosinopril Sodium Salt involves multiple steps, starting from the appropriate chiral precursors. The key steps include the formation of the phosphinic acid moiety and the coupling of the phosphinic acid with the appropriate amino acid derivative. The final step involves the conversion of the free acid to its sodium salt form under basic conditions.

Industrial Production Methods: Industrial production of (2S,4R)-Fosinopril Sodium Salt typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

  • Synthesis of the phosphinic acid intermediate.
  • Coupling with the amino acid derivative.
  • Conversion to the sodium salt form.
  • Purification and crystallization to obtain the final product.

Types of Reactions:

    Hydrolysis: (2S,4R)-Fosinopril Sodium Salt undergoes hydrolysis to form fosinoprilat, its active form.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions, although these are not common in its therapeutic use.

    Substitution: The phosphinic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in aqueous conditions, often catalyzed by enzymes or acidic/basic conditions.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

    Substitution: Involves nucleophiles like amines or alcohols under controlled conditions.

Major Products Formed:

    Fosinoprilat: The active form of the drug formed via hydrolysis.

    Various substituted derivatives: Formed through substitution reactions, depending on the nucleophile used.

相似化合物的比较

    Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Lisinopril: A non-prodrug ACE inhibitor that does not require activation.

    Ramipril: Similar to fosinopril but with different metabolic pathways and duration of action.

Uniqueness: (2S,4R)-Fosinopril Sodium Salt is unique due to its phosphinic acid moiety, which provides distinct pharmacokinetic advantages, such as a balanced excretion through both renal and hepatic pathways. This makes it particularly useful in patients with varying degrees of renal function.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-Fosinopril Sodium Salt involves the conversion of (2S)-2-[(4R)-1-[(2S,4S)-1-ethoxy-4-(formylamino)-4-oxobutyl]-4-phenylbutyl]-1,3-thiazolidine-4-carboxylic acid to (2S,4R)-Fosinopril Sodium Salt.", "Starting Materials": [ "(2S)-2-[(4R)-1-[(2S,4S)-1-ethoxy-4-(formylamino)-4-oxobutyl]-4-phenylbutyl]-1,3-thiazolidine-4-carboxylic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve (2S)-2-[(4R)-1-[(2S,4S)-1-ethoxy-4-(formylamino)-4-oxobutyl]-4-phenylbutyl]-1,3-thiazolidine-4-carboxylic acid in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for several hours at room temperature.", "Step 3: Acidify the solution with hydrochloric acid to pH 2-3.", "Step 4: Extract the solution with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure.", "Step 7: Dissolve the residue in water and add sodium hydroxide to adjust the pH to 7-8.", "Step 8: Filter the solution and concentrate under reduced pressure to obtain (2S,4R)-Fosinopril Sodium Salt as a white solid." ] }

CAS 编号

1356353-41-7

分子式

C₃₀H₄₅NNaO₇P

分子量

585.64

同义词

(4R)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt;  USP Fosinopril Related Impurity D;  (4R)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-pr

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。